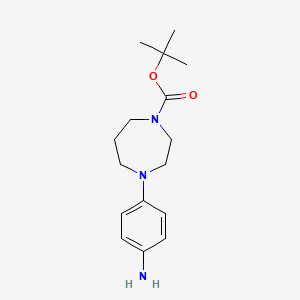![molecular formula C14H13ClF3N B6165215 (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2703749-14-6](/img/no-structure.png)
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride, also known as TFBA, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and most organic solvents. TFBA has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the preparation of monomers, polymers, and other materials. Additionally, TFBA has been studied for its potential biological activity, including its ability to modulate enzyme activity and its ability to act as an agonist or antagonist of a variety of receptors.
Aplicaciones Científicas De Investigación
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the preparation of monomers, polymers, and other materials. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been studied for its potential biological activity, including its ability to modulate enzyme activity and its ability to act as an agonist or antagonist of a variety of receptors.
Mecanismo De Acción
The exact mechanism of action of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is not yet fully understood. However, it is believed to modulate enzyme activity by binding to the active sites of enzymes and either activating or inhibiting their activity. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is thought to act as an agonist or antagonist of a variety of receptors, including muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can modulate enzyme activity and act as an agonist or antagonist of a variety of receptors. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been shown to have antifungal and antibacterial effects, as well as anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively safe to work with and has a wide range of applications. However, there are some limitations to consider when using (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride in laboratory experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be toxic in large doses and should be handled with care.
Direcciones Futuras
There are numerous potential future directions for the study of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride. Further research could be done to better understand the mechanism of action of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride and to develop more effective methods of synthesis. Additionally, further studies could be conducted to explore the potential therapeutic applications of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride, including its potential as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to explore the potential of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride as a biomarker for disease or as a tool for drug discovery. Finally, research could be conducted to explore the potential of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride as a catalyst for chemical reactions.
Métodos De Síntesis
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can be synthesized through a variety of methods. One of the most common approaches involves the reaction of 1,1'-biphenyl-4-carbaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as sodium ethoxide. This reaction yields (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine, which can be further purified and hydrolyzed to yield (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride hydrochloride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves the reaction of 1-bromo-4-(biphenyl-4-yl)benzene with 2,2,2-trifluoroethylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": ["1-bromo-4-(biphenyl-4-yl)benzene", "2,2,2-trifluoroethylamine", "Hydrochloric acid"], "Reaction": ["Step 1: 1-bromo-4-(biphenyl-4-yl)benzene is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to yield (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine, which is the final product." ] } | |
Número CAS |
2703749-14-6 |
Nombre del producto |
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride |
Fórmula molecular |
C14H13ClF3N |
Peso molecular |
287.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)